A Comprehensive Technical Guide to the Synthesis and Characterization of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride
A Comprehensive Technical Guide to the Synthesis and Characterization of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride
This guide provides an in-depth exploration of the synthesis and characterization of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride, a valuable fluorinated building block in modern medicinal chemistry. Its unique strained bicyclic structure, combined with the presence of a gem-difluoro group, imparts distinct conformational rigidity and physicochemical properties that are highly sought after in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Fluorinated Bicyclic Scaffolds
The 3-azabicyclo[3.1.0]hexane core is a key structural motif found in a variety of biologically active compounds. The incorporation of fluorine atoms, particularly as a gem-difluoro group, can significantly modulate a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The gem-difluoro group is often employed as a bioisostere for a carbonyl group or a hydroxylated carbon, offering a way to fine-tune the electronic and conformational landscape of a drug candidate. Consequently, 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride serves as a critical starting material for the synthesis of complex molecules with potential applications in a range of therapeutic areas.
Synthetic Strategy: A Multi-Step Approach
The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride is most effectively achieved through a three-stage process. This strategy involves the initial protection of the amine, followed by a key fluorination step, and concluding with deprotection to yield the target hydrochloride salt. This approach ensures high yields and purity by mitigating side reactions at the nitrogen atom during the fluorination of the ketone.
Diagram of the Overall Synthetic Pathway
Caption: A three-stage synthetic route to the target compound.
Experimental Protocols
The following protocols are based on established and reliable methodologies for similar chemical transformations.
Stage 1: Synthesis of tert-Butyl 6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate
The initial step involves the protection of the secondary amine of the starting ketone with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent the amine from interfering with the subsequent fluorination reaction. A synthesis for a similar compound, tert-butyl 3-oxo-2-azabicyclo-[3.1.0]hexane-2-carboxylate, involves the oxidation of the corresponding alcohol. An analogous approach for the 6-oxo isomer would involve the oxidation of the corresponding commercially available alcohol, or direct protection of the ketone if available.
Protocol:
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To a stirred solution of 3-azabicyclo[3.1.0]hexan-6-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a base such as triethylamine or diisopropylethylamine (1.2 equivalents).
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To this mixture, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Stage 2: Synthesis of tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate
This crucial step involves the conversion of the ketone to a gem-difluoro group using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are commonly used for this transformation.[1][2] The reaction should be carried out under anhydrous conditions in a fume hood, as these reagents react with moisture to produce hydrogen fluoride.
Protocol:
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In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate (1 equivalent) in anhydrous dichloromethane.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add DAST or Deoxo-Fluor (1.5-2.0 equivalents) to the stirred solution.
-
Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature. Continue stirring for 24-48 hours.
-
Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Stage 3: Synthesis of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride
The final step is the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt. A solution of hydrogen chloride in an organic solvent like dioxane or methanol is typically employed for this purpose.[3][4][5]
Protocol:
-
Dissolve tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate (1 equivalent) in anhydrous 1,4-dioxane or methanol.
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To this solution, add a 4 M solution of HCl in dioxane (or a similarly concentrated solution in another appropriate solvent) (3-5 equivalents) at room temperature.
-
Stir the mixture for 2-4 hours. The formation of a precipitate is often observed.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, collect the precipitate by filtration, and wash with cold diethyl ether.
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Dry the solid under vacuum to obtain 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride as a stable salt.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride.
Diagram of the Characterization Workflow
Caption: A typical workflow for the analytical characterization of the final product.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1215071-13-8 | [6] |
| Molecular Formula | C₅H₈ClF₂N | [6] |
| Molecular Weight | 155.57 g/mol | [6] |
| Physical Form | Solid | |
| Purity | ≥95% (typical) | [7] |
Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the methine and methylene protons of the bicyclic system. The protons on the carbons adjacent to the nitrogen will likely appear as multiplets in the downfield region (δ 3.0-4.0 ppm), while the cyclopropyl protons will be in the upfield region (δ 1.0-2.5 ppm). The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for each of the carbon atoms in the molecule. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling. The carbons attached to the nitrogen will be deshielded and appear at a lower field.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a critical technique for confirming the presence of the fluorine atoms. A single signal, likely a singlet or a complex multiplet depending on the through-space coupling with nearby protons, is expected for the two equivalent fluorine atoms.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base. For the free base (C₅H₇F₂N, Exact Mass: 119.05), the expected m/z for the protonated molecule [M+H]⁺ is approximately 120.06.[8] High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition.
Safety, Handling, and Storage
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Safety: 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride is harmful if swallowed and may cause skin, eye, and respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.
Conclusion
The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride is a well-defined, albeit challenging, process that provides access to a highly valuable building block for drug discovery and development. The strategic use of protecting groups and specialized fluorinating agents is key to achieving a successful outcome. The rigorous characterization of the final product using a combination of spectroscopic and analytical techniques is paramount to ensure its quality and suitability for subsequent synthetic applications. This guide provides a solid foundation for researchers to confidently undertake the synthesis and characterization of this important fluorinated scaffold.
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Pharmaffiliates. (n.d.). 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride. Retrieved from [Link]
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